

Chemical Profile and Natural Sources

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Compound Focus: Isorhapontin

CAS No.: 32727-29-0

Cat. No.: S1910456

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The table below summarizes the core chemical characteristics and primary natural sources of **isorhapontin**.

Property	Description
IUPAC Name	(2S,3R,4S,5S,6R)-2-{3-Hydroxy-5-[(1E)-2-(4-hydroxy-3-methoxyphenyl)ethen-1-yl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol [1]
Chemical Formula	C ₂₁ H ₂₄ O ₉ [1]
Molar Mass	420.41 g/mol [1]
Classification	Stilbenoid; Glucoside of isorhapontigenin [1]

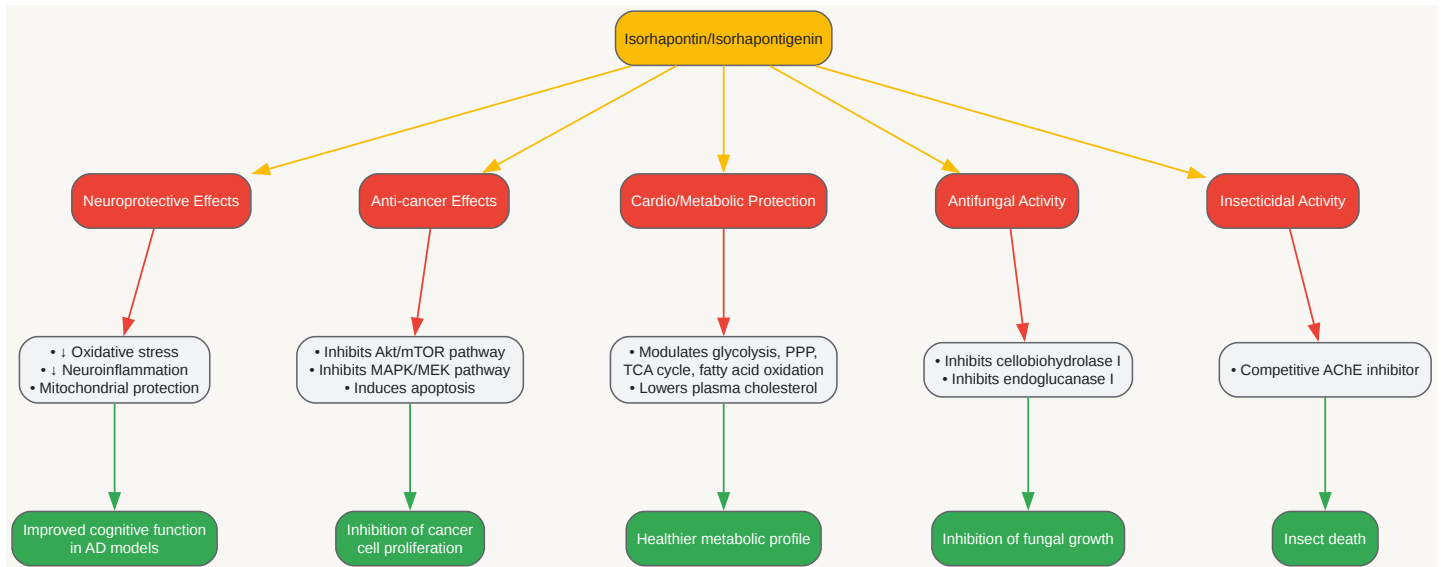
| **Natural Sources** | • Norway spruce (*Picea abies*) roots (both mycorrhizal and non-mycorrhizal) [1] • Bark of Sitka spruce (*Picea sitchensis*) and White spruce (*Picea glauca*) [1] • Leaves of *Eucalyptus globulus* [2] |

Documented Biological Activities and Potential Mechanisms

Research has uncovered several promising biological activities for **isorhapontin** and its aglycone, isorhapontigenin. The following table and diagram summarize these key activities and their proposed

mechanisms of action.

Biological Activity	Reported Effects and Potential Mechanisms	Research Context
Neuroprotective / Anti-Alzheimer's	Improves cognitive function; reduces oxidative stress (decreases MDA, increases catalase); suppresses neuroinflammation (inhibits microglia/astrocyte activation, reduces TNF- α & IL-1 β); protects mitochondrial and neuronal integrity [3].	<i>In vivo</i> (D-gal-induced AD rat models) & <i>in vitro</i> (SH-SY5Y cells) [3].
Anti-cancer	Induces apoptosis; inhibits cancer cell proliferation via modulation of Akt/mTOR and MAPK/MEK signaling pathways [4].	Pre-clinical studies on isorhapontigenin [4].
Cardio-/Hepato-/Neuro-protective	Modulates key metabolic pathways (glycolysis, pentose phosphate pathway, TCA cycle, fatty acid oxidation); lowers plasma cholesterol [5].	<i>In vivo</i> rat metabolomic study on isorhapontigenin [5].
Antifungal	Inhibits fungal growth; acts on fungal cell walls by inhibiting hydrolytic activity of cellobiohydrolase I (CBH I, $K_i=57.2 \mu\text{M}$) and endoglucanase I [6] [7].	<i>In vitro</i> fungal growth inhibition assays; enzyme kinetics [6] [7].
Insecticidal	Acts as a competitive acetylcholinesterase (AChE) inhibitor ($K_i=6.1 \mu\text{M}$), leading to insect death [2].	<i>In vitro</i> enzyme kinetics and molecular docking [2].
Anti-inflammatory	Functions through diverse signaling pathways, including immune system and cancer-related pathways; molecular docking shows strong binding to COX-1 [4].	Network pharmacology and computational studies on isorhapontigenin [4].



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*A summary of the multifaceted biological activities and mechanisms of action associated with **isorhapontin** and isorhapontigenin.*

Experimental Insights and Research Methodologies

For researchers, understanding the experimental approaches used to study **isorhapontin** is crucial. Below are methodologies from key studies.

Assessing Neuroprotective Effects

One study identified isorhapontigenin (referred to as Lg0005) as a potential anti-Alzheimer's agent through a **network proximity method** [3].

- **In vitro validation** used **D-galactose-induced SH-SY5Y human neuroblastoma cells**. Cells were treated with isorhapontigenin, and its effects were measured by:
 - Inhibiting microglia and astrocyte activation.
 - Reducing pro-inflammatory cytokines (TNF- α , IL-1 β).
 - Alleviating oxidative damage (decreasing MDA, increasing catalase).
 - Improving mitochondrial ultrastructure.
- **In vivo validation** employed **D-galactose-induced AD rat models**. Cognitive improvement was assessed via behavioral tests. Post-sacrifice, brain tissues were analyzed for Nissl body count, synaptic density in the hippocampal dentate gyrus region, and the aforementioned biochemical markers [3].

Evaluating Antifungal Activity

The antifungal mechanism of **isorhapontin** was elucidated through **enzyme inhibition kinetics**.

- The study determined the inhibitory constant (**K_i**) of **isorhapontin** against **Trichoderma cellobiohydrolase I (CBH I)**, a key fungal enzyme, which was found to be **57.2 μM** [7].
- The inhibitory effect on **Trichoderma endoglucanase I** was also confirmed [7].
- Furthermore, **fungal growth inhibition assays** demonstrated that spruce extracts rich in tetrahydroxystilbene glycosides (including **isorhapontin**) significantly suppressed fungal mycelium growth *in vitro* [6].

Evaluating Insecticidal Activity

The insecticidal potential of **isorhapontin**, isolated from *Eucalyptus globulus* leaves, was investigated as follows:

- **Acetylcholinesterase (AChE) Inhibition Assay:** **Isorhapontin** was evaluated as a competitive inhibitor of AChE, with an **IC₅₀ value of 12.5 μM** and an inhibition constant (**K_i**) of **6.1 μM** [2].
- **Kinetic Analysis & Molecular Docking:** The mechanism of inhibition was confirmed through kinetic studies. Molecular docking simulations predicted that **isorhapontin** binds to the active site of AChE, with its sugar moiety forming hydrogen bonds with key amino acids (Trp83, Gly149, Tyr162, Tyr324, Tyr370) [2].

Future Research and Conclusion

Current evidence positions **isorhapontin** and its aglycone as a promising candidate for nutraceutical and pharmaceutical development [4] [5]. Its favorable oral pharmacokinetic profile compared to resveratrol further enhances its potential [5]. Future work should focus on:

- Conducting more extensive *in vivo* efficacy and toxicology studies.
- Elucidating its precise molecular targets and downstream effects in different disease models.
- Exploring its potential in combination therapies.

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